molecular formula C9H8N2O2 B1282817 2-Methyl-3-nitrobenzyl cyanide CAS No. 23876-14-4

2-Methyl-3-nitrobenzyl cyanide

Cat. No.: B1282817
CAS No.: 23876-14-4
M. Wt: 176.17 g/mol
InChI Key: CFNZYZHZLNOYFQ-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzyl cyanide is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzyl cyanide, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the third position

Scientific Research Applications

2-Methyl-3-nitrobenzyl cyanide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Chemical Industry: It is used as a building block for the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

2-Methyl-3-nitrobenzyl cyanide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitrobenzyl cyanide typically involves several steps starting from o-xylene. The general synthetic route includes the following steps:

    Nitration: o-Xylene is nitrated to produce 2-methyl-3-nitrotoluene.

    Oxidation: The methyl group of 2-methyl-3-nitrotoluene is oxidized to form 2-methyl-3-nitrobenzaldehyde.

    Hydrolysis: The aldehyde group is hydrolyzed to form 2-methyl-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to form 2-methyl-3-aminobenzoic acid.

    Chlorination: The amino group is chlorinated to form 2-methyl-3-chlorobenzoic acid.

    Cyanation: Finally, the chlorobenzoic acid is treated with a cyanating agent to produce this compound.

Industrial Production Methods

Industrial production methods for this compound generally follow the same synthetic route as described above, but with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient separation and purification techniques to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitrobenzyl cyanide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-Methyl-3-aminobenzyl cyanide.

    Substitution: Various substituted benzyl cyanides depending on the nucleophile used.

    Oxidation: 2-Methyl-3-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitrobenzyl cyanide depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the cyanide group is replaced by a nucleophile through a nucleophilic attack on the carbon atom.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Cyanide: The parent compound without the methyl and nitro substitutions.

    2-Methylbenzyl Cyanide: Similar structure but without the nitro group.

    3-Nitrobenzyl Cyanide: Similar structure but without the methyl group.

Uniqueness

2-Methyl-3-nitrobenzyl cyanide is unique due to the presence of both the methyl and nitro groups on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity patterns that are different from those of the similar compounds listed above. For example, the nitro group is an electron-withdrawing group, which can influence the reactivity of the cyanide group in substitution reactions. The methyl group, being an electron-donating group, can affect the stability and reactivity of the compound in different ways.

Properties

IUPAC Name

2-(2-methyl-3-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-8(5-6-10)3-2-4-9(7)11(12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNZYZHZLNOYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543081
Record name (2-Methyl-3-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23876-14-4
Record name (2-Methyl-3-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Chloromethyl-2-methyl-3-nitro-benzene (25g) was dissolved in 125 ml of N,N-dimethylformamide. To this mixture was added 10.89 g of sodium cyanide (Mallinckrodt, Paris, Ky.) and 0.4 g of sodium iodide (Mallinckrodt) and the heterogeneous mixture was heated to 80° C. for 21 hr. The reaction mixture was cooled to room temperature, poured into ether, washed several times with water, dried, and evaporated. The residue was purified by flash chromatography on silica gel eluting with dichloromethane, giving 16.83 g of (2-methyl-3-nitro-phenyl)-acetonitrile as a cream solid. ##STR103##
Quantity
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125 mL
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Synthesis routes and methods II

Procedure details

1-Chloromethyl-2-methyl-3-nitro-benzene (25 g) was dissolved in 125 ml of N,N-dimethylformamide. To this mixture was added 10.89 g of sodium cyanide (Mallinckrodt, Paris, Ky.) and 0.4 g of sodium iodide (Mallinckrodt) and the heterogeneous mixture was heated to 80° C. for 21 hr. The reaction mixture was cooled to room temperature, poured into ether, washed several times with water, dried, and evaporated. The residue was purified by flash chromatography on silica gel eluting with dichloromethane, giving 16.83 g of (2-methyl-3-nitro-phenyl)-acetonitrile as a cream solid. ##STR118##
Quantity
25 g
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reactant
Reaction Step One
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125 mL
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10.89 g
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0.4 g
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2-Methyl-3-nitrobenzyl methanesulfonate (207 g ) dissolved in Acetonitrile (625 ml). A solution of (41.5 g) sodium cyanide in 200 ml pure water was added to the above solution and refluxed at 80-95° C. until the completion of reaction. Acetonitrile was distilled out and 1000 ml water was added to the residue followed by addition of 1000 ml dichloromethane. The mixture was stirred for 15 minutes followed by extraction. Dichloromethane is distilled out from organic layer and Cyclohexane is to the residue and stirred for 30 minutes to get 2-Methyl-3-nitro-phenylacetonitrile. It is filtered and dried to give 2-Methyl-3-nitro phenylacetonitrile (150-160 g) as brown solid.
Quantity
207 g
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reactant
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625 mL
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41.5 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the crystal structure of 2-methyl-3-nitrobenzyl cyanide?

A1: The research paper reveals that this compound crystallizes with two molecules in its asymmetric unit. These two molecules are not co-planar; instead, there's a dihedral angle of 20.15° between their aromatic rings []. This structural information could be relevant for understanding the compound's packing in the solid state and potentially its physical properties.

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